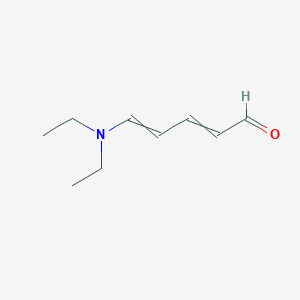

5-(Diethylamino)penta-2,4-dienal

Description

Contextualization within Modern Organic Chemistry

5-(Diethylamino)penta-2,4-dienal belongs to a class of compounds known as aminopenta-2,4-dienals. These molecules are characterized by a five-carbon chain with conjugated double bonds (a pentadienal system) and a dialkylamino group at the 5-position. This arrangement of functional groups creates a "push-pull" system, where the electron-donating amino group "pushes" electron density through the conjugated π-system to the electron-withdrawing aldehyde group. This electronic feature is central to its reactivity and academic importance.

Role as a Versatile Synthetic Intermediate

The reactivity of this compound makes it a valuable precursor in the synthesis of a wide array of more complex molecules. Its conjugated system and the presence of both nucleophilic (amino) and electrophilic (aldehyde) ends allow for a variety of chemical transformations. These compounds, often referred to as Zincke aldehydes, are frequently prepared through the ring-opening of pyridinium (B92312) salts. researchgate.net This synthetic accessibility, coupled with their reactivity, makes them attractive starting materials for constructing diverse molecular architectures. For instance, analogues of pentadienoates, which can be derived from such dienals, have found applications as pharmaceutical intermediates. nih.gov

Significance in Fundamental Research on Reaction Mechanisms and Kinetics

The "push-pull" nature of this compound and related compounds makes them excellent models for studying reaction mechanisms and kinetics. The delocalization of charge in these systems can influence the rates and pathways of chemical reactions. researchgate.net Researchers have utilized these molecules to investigate various transformations, including intramolecular additions and cyclizations. The insights gained from these studies contribute to a deeper understanding of fundamental organic reactions.

Overview of Structural Features in Conjugated Systems

The defining structural feature of this compound is its extended π-conjugated system. This system involves the p-orbitals of the five carbon atoms of the pentadienal chain and the nitrogen atom of the diethylamino group. This conjugation leads to a delocalization of electrons across the molecule, which has several important consequences. Spectroscopic studies and computational models can provide detailed information about the electronic distribution and geometry of such molecules. In related structures, the pentadiene group often adopts a planar conformation to maximize π-orbital overlap. nih.gov

Interactive Data Tables

Below are tables summarizing key information for this compound and a related compound for comparative purposes.

Table 1: Properties of 5-(Substituted)penta-2,4-dienal Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienal | C13H15NO | 201.26 | 20432-36-4 |

| (2E,4E)-5-((2,4-dinitrophenyl)amino)penta-2,4-dienal | C11H9N3O5 | 263.21 | 53405-99-5 simsonpharma.com |

Structure

3D Structure

Properties

CAS No. |

77226-53-0 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

5-(diethylamino)penta-2,4-dienal |

InChI |

InChI=1S/C9H15NO/c1-3-10(4-2)8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |

InChI Key |

ZRZCKJONECYVMI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C=CC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for Aminopenta 2,4 Dienals

Condensation Reactions in Conjugated Dienal Synthesis

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org In these reactions, two molecules combine, often with the elimination of a small molecule like water, to form a more complex structure. khanacademy.orgorganic-chemistry.org This strategy is fundamental to building the unsaturated backbone of dienals.

The aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds and is integral to the synthesis of α,β-unsaturated carbonyl compounds. thieme-connect.dewikipedia.org The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, which can be followed by dehydration to yield a conjugated system. wikipedia.orgbyjus.com The formation of the conjugated enone is often the thermodynamic driving force for the elimination of water. byjus.com

To construct a dienal system, an unsaturated aldehyde can react with an enolate. numberanalytics.com This process, known as a vinylogous aldol reaction, extends the conjugation. The reaction can be performed in a single step under thermodynamic control to directly yield the 1,3-diene. numberanalytics.com Alternatively, a two-step process under kinetic control can be employed, where the initial aldol addition product is isolated and subsequently dehydrated. numberanalytics.com

A specific and highly useful variant of the crossed aldol condensation is the Claisen-Schmidt condensation. nih.gov This reaction typically involves the condensation of an aldehyde or ketone that possesses an α-hydrogen with an aromatic carbonyl compound that lacks one, in the presence of a base. nih.govresearchgate.net This method is particularly effective for synthesizing α,β-unsaturated carbonyl compounds and has been widely applied. researchgate.netelectronicsandbooks.com

The synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones from various benzaldehydes and cycloalkanones is a classic example of this reaction's utility. electronicsandbooks.com In the context of 5-aminopenta-2,4-dienals, a plausible Claisen-Schmidt approach would involve the condensation of an amino-substituted aldehyde with a suitable carbonyl compound. For instance, the reaction of an aromatic aldehyde with acetone (B3395972) can yield a dienone (dibenzylideneacetone), demonstrating the formation of an extended conjugated system. nih.gov This principle can be extended to the synthesis of the target dienal by carefully selecting the appropriate starting materials.

Ring-Opening Strategies from Heterocyclic Precursors

The transformation of stable aromatic heterocycles into linear, functionalized compounds is a powerful synthetic strategy. Pyridine (B92270), in particular, serves as a versatile starting material for producing 5-aminopenta-2,4-dienals through ring-opening reactions. wikipedia.orgthieme-connect.com

The most direct and frequently employed method for the synthesis of N,N-disubstituted 5-aminopenta-2,4-dienals is the Zincke reaction. wikipedia.orgthieme-connect.com These products are often referred to as "Zincke aldehydes". researchgate.net The process begins with the activation of pyridine by reacting it with 2,4-dinitrochlorobenzene to form a highly electrophilic N-(2,4-dinitrophenyl)pyridinium salt, known as a Zincke salt.

Treatment of this Zincke salt with a secondary amine, such as diethylamine, leads to nucleophilic attack on the pyridine ring. This is followed by a cascade of reactions resulting in the opening of the ring to form the desired 5-(diethylamino)penta-2,4-dienal. researchgate.net The reaction requires two equivalents of the amine and is typically followed by basic hydrolysis. researchgate.net The by-product, 2,4-dinitroaniline, is generally insoluble and can be easily removed by filtration. A specific protocol for a closely related analogue, (2E,4E)-5-(Dimethylamino)penta-2,4-dienal, involves refluxing the Zincke salt with aqueous dimethylamine (B145610) in ethanol, followed by workup to isolate the product in high yield.

Table 1: Synthesis of (2E,4E)-5-(Dialkylamino)penta-2,4-dienals via Zincke Reaction

| Starting Pyridinium (B92312) Salt | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2,4-dinitrophenyl)pyridinium chloride | Dimethylamine | (2E,4E)-5-(Dimethylamino)penta-2,4-dienal | 83% | |

| N-(2,4-dinitrophenyl)-3-methylpyridinium chloride | Dimethylamine | (2E,4E)-5-(Dimethylamino)-2-methylpenta-2,4-dienal | 84% |

This table is interactive and can be sorted by column headers.

An alternative ring-opening strategy involves the reaction of pyridines with electron-deficient acylacetylenes in the presence of water. This reaction proceeds under remarkably mild conditions, often at room temperature, to afford 5-amino-2,4-pentadienals where the amino group is substituted with a (Z)-acylethenyl group. The reaction is highly stereoselective, yielding the Z configuration for the substituent on the nitrogen and predominantly the E,E configuration for the dienal backbone. This method provides a straightforward entry into complex functionalized dienals directly from the parent heterocycle without the need for pre-activation to a Zincke salt.

Olefination Reactions for Conjugated Diene Construction

While ring-opening strategies are most common for aminopentadienals, the conjugated diene backbone can also be constructed using various olefination reactions. These methods build the carbon-carbon double bonds of the diene system step-wise. General strategies for 1,3-diene synthesis include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and Julia olefination, as well as transition-metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions.

For example, a Wittig-type approach could involve the reaction of a phosphorus ylide with an α,β-unsaturated aldehyde. Similarly, the HWE reaction, using a phosphonate (B1237965) carbanion, offers excellent control over the stereochemistry of the newly formed double bond, typically favoring the (E)-isomer. The Julia-Kocienski olefination is another powerful method for stereoselective diene synthesis. These methods, while versatile for general diene synthesis, represent a more convergent but potentially longer route to the specific target compound compared to the more direct Zincke reaction.

Wittig Reaction for Dienal Elongation

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. sci-hub.senih.gov This reaction is particularly useful for the synthesis of alkenes with a high degree of regioselectivity. nih.gov In the context of synthesizing this compound, a potential strategy involves the reaction of a suitable phosphorus ylide with an amino-substituted aldehyde.

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. nih.govmasterorganicchemistry.com This four-membered ring intermediate subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com

For the synthesis of a dienal, a two-carbon homologation can be envisioned starting from an α,β-unsaturated aldehyde. For instance, reacting a diethylamino-substituted acrolein with a suitable phosphorane could, in principle, yield the target dienal. The stereochemical outcome of the Wittig reaction, whether it yields the (E) or (Z)-alkene, is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly give (Z)-alkenes. wikipedia.org

A hypothetical reaction pathway is outlined below:

| Reactant 1 | Reactant 2 | Product |

| Diethylaminoacrolein | (Triphenylphosphoranylidene)acetaldehyde | This compound |

This table represents a conceptual synthetic approach and does not reflect experimentally verified results.

Horner–Wadsworth–Emmons Reactions in Polyene Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions. acs.org This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the water-soluble phosphate (B84403) byproduct. researchgate.net The HWE reaction is renowned for its high (E)-stereoselectivity in the formation of alkenes, making it a valuable tool in the synthesis of polyenes. acs.orgresearchgate.net

The mechanism of the HWE reaction is similar to the Wittig reaction, proceeding through the nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone. acs.org The stereoselectivity is generally attributed to the thermodynamic control of the intermediate adducts. acs.org

In the synthesis of this compound, an HWE approach would likely involve the reaction of a diethylamino-substituted aldehyde with a phosphonate ester containing a two-carbon aldehyde equivalent. The reaction conditions, including the choice of base and solvent, can significantly influence the yield and stereoselectivity. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Product Stereochemistry |

| 3-(Diethylamino)acrolein | Diethyl (2-oxoethyl)phosphonate | NaH | THF | Predominantly (E,E) |

| Diethylaminopropanal | Diethyl (2-formylvinyl)phosphonate | NaOMe | Methanol | Predominantly (E,E) |

This table presents hypothetical reaction conditions based on the general principles of the Horner-Wadsworth-Emmons reaction.

Advanced Catalytic Approaches in Dienal Formation

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. This section explores the application of palladium-catalyzed cross-coupling reactions and organocatalytic techniques in the formation of dienals.

Palladium-Catalyzed Coupling Methods for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. electronicsandbooks.com Reactions such as the Suzuki, Negishi, and Stille couplings are widely used to connect different organic fragments with high precision. electronicsandbooks.com For the synthesis of a dienal like this compound, a convergent strategy could involve the coupling of a vinyl halide containing the diethylamino group with a suitable organometallic reagent bearing the formyl group or a protected equivalent.

The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.net The choice of ligands on the palladium catalyst is crucial for achieving high catalytic activity and selectivity. researchgate.net

A plausible palladium-catalyzed approach could be the Suzuki coupling of a (Z)- or (E)-2-bromo-N,N-diethylvinylamine with a vinylboronic acid derivative of acrolein.

| Vinyl Halide | Organoboron Reagent | Palladium Catalyst | Ligand | Base |

| (E)-2-bromo-N,N-diethyl-ethenamine | (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ |

| (Z)-1-bromo-N,N-diethyl-1-propen-3-al | Vinylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ |

This table illustrates potential starting materials and conditions for a palladium-catalyzed synthesis, based on established cross-coupling principles.

Organocatalytic Oxidation Techniques for Aldehyde Generation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. For the synthesis of aldehydes, organocatalytic oxidation methods provide a mild and selective alternative to traditional metal-based oxidants. nih.gov These techniques often proceed through enamine or iminium ion intermediates. youtube.comyoutube.com

While not directly forming the entire dienal structure in one step, organocatalytic oxidation can be crucial for preparing key aldehyde precursors. For example, a saturated alcohol containing the diethylamino group could be selectively oxidized to the corresponding aldehyde. A subsequent olefination reaction could then be employed to construct the dienal system.

A novel method for the organocatalytic oxidation of saturated alcohols to enals has been developed using an amine catalyst and IBX (2-iodoxybenzoic acid). masterorganicchemistry.comnrochemistry.com This method demonstrates excellent stereoselectivity for the (E)-geometry. nrochemistry.com While this specific method yields an enal, its principle could be adapted in a multi-step synthesis towards a dienal. For instance, the oxidation of a suitable amino alcohol could provide an amino aldehyde, which could then undergo a subsequent C-C bond-forming reaction to yield the target dienal.

| Substrate | Catalyst | Oxidant | Product |

| 5-(Diethylamino)pentan-1-ol | Proline derivative | IBX | 5-(Diethylamino)pentanal |

| 4-(Diethylamino)butan-1-ol | TEMPO | NaOCl | 4-(Diethylamino)butanal |

This table showcases the potential of organocatalytic oxidation for the synthesis of key aldehyde intermediates.

Chemical Reactivity and Transformation Mechanisms of 5 Diethylamino Penta 2,4 Dienal

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde group in 5-(diethylamino)penta-2,4-dienal is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is fundamental to many of its chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electron-deficient and readily undergoes nucleophilic addition. wikipedia.orglabster.commasterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final addition product. libretexts.org

The reactivity of the carbonyl group can be influenced by the nature of the nucleophile. Strong nucleophiles, such as organometallic reagents, add irreversibly, while weaker nucleophiles may add reversibly. masterorganicchemistry.com For instance, the reaction of related 5-(dimethylamino)-penta-2,4-dienal with Grignard reagents like phenylmagnesium bromide proceeds via a 1,2-addition to the carbonyl group. bohrium.com

Table 1: Examples of Nucleophilic Addition to Analogs of this compound

| Diene | Nucleophile | Product Type | Reference |

| 3-Methyl-5-dimethylamino-penta-2,4-dienal | Phenylmagnesium bromide | 1,2-Addition to carbonyl | bohrium.com |

Formation of Schiff Bases and Enamines

The reaction of this compound with primary amines leads to the formation of Schiff bases (or imines). This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. dntb.gov.ua The resulting iminium ion is a key intermediate in various synthetic transformations. wikipedia.org

A significant application of this reactivity is the Pictet-Spengler reaction, where a β-arylethylamine, such as tryptamine, condenses with the aldehyde to form an iminium ion. wikipedia.org This is followed by an intramolecular electrophilic attack of the indole (B1671886) ring onto the iminium carbon, leading to the formation of a new heterocyclic ring system, a tetrahydro-β-carboline. wikipedia.orgresearchgate.netacs.org This reaction underscores the synthetic utility of the aldehyde functionality in constructing complex molecular architectures. researchgate.netnih.govyoutube.com

When this compound reacts with a secondary amine, an enamine is formed. dntb.gov.uanih.gov The mechanism is similar to Schiff base formation up to the iminium ion stage. However, since there is no proton on the nitrogen to be eliminated, a proton is lost from the adjacent carbon atom to yield the enamine. dntb.gov.ua

Hydrazone Conjugate Formation

The aldehyde moiety of this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.orgwikipedia.org This reaction is a condensation process where the oxygen atom of the aldehyde is replaced by a =N-NHR group. nih.govnih.gov The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. wikipedia.org Hydrazones are a class of compounds with significant biological activity and are also important intermediates in organic synthesis, for example, in the Wolff-Kishner reduction. wikipedia.org

Table 2: General Reaction of Aldehydes with Hydrazine Derivatives

| Aldehyde Reactant | Hydrazine Reactant | Product | General Reaction Type | Reference |

| R-CHO | H₂N-NHR' | R-CH=N-NHR' | Hydrazone Formation | wikipedia.org |

Reactivity of the Conjugated Dienal System

The conjugated π-system of this compound, activated by the "push-pull" effect of the amino and aldehyde groups, readily participates in cycloaddition reactions. acs.orgnih.gov

Diels-Alder Cycloaddition Reactions

As an electron-rich diene, this compound is an excellent candidate for Diels-Alder reactions with electron-deficient dienophiles. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comkhanacademy.org This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings with high stereospecificity. mdpi.comyoutube.comnih.gov The reaction is facilitated by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The electron-donating diethylamino group raises the energy of the diene's HOMO, making it more reactive towards dienophiles with low-energy LUMOs, such as those bearing electron-withdrawing groups. masterorganicchemistry.com

An example of this reactivity is the reaction of furan (B31954) derivatives, which are also electron-rich dienes, with maleimides. mdpi.com While specific data for this compound is scarce, its analogous behavior is expected.

Table 3: Examples of Diels-Alder Reactions with Related Dienes

| Diene | Dienophile | Product Type | Key Feature | Reference |

| 2,5-Dimethylfuran | N-Phenylmaleimide | Bicyclic Adduct | Reaction of an electron-rich diene with an electron-deficient dienophile | wikipedia.org |

| Furfural derivatives | Maleimides | Oxabicyclic adducts | Demonstrates reactivity of electron-poor furans in aqueous media | researchgate.net |

1,3-Dipolar Cycloaddition Reactions

The enamine character of this compound makes it a suitable partner in 1,3-dipolar cycloadditions. bohrium.comresearchgate.net Enamines are known to react with various 1,3-dipoles, such as azides and nitrones, to form five-membered heterocyclic rings. bohrium.comnih.gov

In the reaction with azides, the enamine acts as the dipolarophile, reacting with the azide (B81097) (the 1,3-dipole) to initially form an unstable triazoline intermediate. This intermediate can then undergo various transformations, such as ring-opening or rearrangement, to yield a variety of final products, including substituted triazoles or amidines. bohrium.comresearchgate.net

Similarly, nitrones can react as 1,3-dipoles with the enamine part of the molecule to afford isoxazolidine (B1194047) derivatives. nih.gov The reactivity and regioselectivity of these cycloadditions are governed by the frontier molecular orbital interactions between the dipole and the dipolarophile. nih.gov

Table 4: General Scheme of 1,3-Dipolar Cycloaddition of Enamines

| Enamine (Dipolarophile) | 1,3-Dipole | Initial Product | Final Product (Example) | Reference |

| R₂N-CH=CH-R' | R''-N₃ | Triazoline | Triazole or Amidine | bohrium.comresearchgate.net |

| R₂N-CH=CH-R' | R''-CH=N⁺(O⁻)-R''' | Isoxazolidine | Isoxazolidine derivative | nih.gov |

Redox Chemistry and Functional Group Interconversions

The aldehyde and the diene moieties of this compound are both redox-active, allowing for a variety of functional group interconversions through oxidation and reduction pathways.

The aldehyde functional group in this compound can be oxidized to the corresponding carboxylic acid, 5-(diethylamino)penta-2,4-dienoic acid. This transformation requires mild oxidizing agents to prevent the degradation of the electron-rich and sensitive diene system. While specific documented examples for the oxidation of this compound are limited, standard methods for the oxidation of α,β-unsaturated aldehydes can be applied.

One common and effective method is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt at a slightly acidic pH. This method is known for its high chemoselectivity for aldehydes without affecting other oxidizable groups. Another potential reagent is silver(I) oxide (Ag₂O), often used in the Tollens' test, which provides a mild oxidation environment suitable for unsaturated aldehydes.

| Oxidizing Agent | Typical Conditions | Product |

| Sodium Chlorite (NaClO₂) | tert-Butanol/water, NaH₂PO₄ | 5-(Diethylamino)penta-2,4-dienoic acid |

| Silver(I) Oxide (Ag₂O) | Ethanol/water, heat | 5-(Diethylamino)penta-2,4-dienoic acid |

The reduction of this compound can be directed towards the aldehyde, the diene, or both, depending on the choice of reducing agent and reaction conditions.

Selective reduction of the aldehyde to the corresponding alcohol, 5-(diethylamino)penta-2,4-dien-1-ol, can be achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) at low temperatures. masterorganicchemistry.comyoutube.com This reagent is generally chemoselective for aldehydes and ketones over less reactive functional groups like alkenes.

For the reduction of the conjugated diene system, catalytic hydrogenation is typically employed. Depending on the catalyst and conditions, either selective reduction of the C=C double bonds or complete reduction of both the diene and the aldehyde can be achieved. For instance, using a palladium on carbon (Pd/C) catalyst under controlled hydrogen pressure could potentially lead to the selective hydrogenation of the diene, yielding 5-(diethylamino)pentanal. More forcing conditions, such as using a nickel or platinum catalyst at higher pressures and temperatures, would likely result in the complete reduction to 5-(diethylamino)pentan-1-ol. Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst, offers a milder alternative to using hydrogen gas. diva-portal.orgnih.gov

| Reducing Agent/Method | Typical Conditions | Major Product |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | 5-(Diethylamino)penta-2,4-dien-1-ol |

| Catalytic Hydrogenation (Pd/C, H₂) | Low pressure, room temp. | 5-(Diethylamino)pentanal |

| Catalytic Hydrogenation (Ni or Pt, H₂) | High pressure, elevated temp. | 5-(Diethylamino)pentan-1-ol |

| Catalytic Transfer Hydrogenation | Ru-catalyst, formate/isopropanol | 5-(Diethylamino)pentan-1-ol |

This table outlines expected reduction products based on established reactivity patterns of similar substrates.

Reductive amination provides a direct route to synthesize secondary amines from this compound. This one-pot reaction involves the initial formation of an iminium ion by the condensation of the aldehyde with a primary amine, followed by in-situ reduction. pearson.comlibretexts.org A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is stable under the mildly acidic conditions required for iminium ion formation and selectively reduces the iminium ion over the starting aldehyde. chemistrysteps.comyoutube.com

This method can be used to introduce a variety of alkyl or aryl groups, leading to the synthesis of unsymmetrical diamines. For example, the reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N,N-diethyl-N'-alkyl-penta-2,4-diene-1,5-diamine. Subsequent hydrogenation of the diene would produce the saturated diamine.

| Primary Amine (R-NH₂) | Reducing Agent | Product |

| Methylamine (CH₃NH₂) | NaBH₃CN, pH ~6 | N,N-Diethyl-N'-methyl-penta-2,4-diene-1,5-diamine |

| Benzylamine (C₆H₅CH₂NH₂) | NaBH₃CN, pH ~6 | N'-Benzyl-N,N-diethyl-penta-2,4-diene-1,5-diamine |

| Aniline (C₆H₅NH₂) | NaBH₃CN, pH ~6 | N,N-Diethyl-N'-phenyl-penta-2,4-diene-1,5-diamine |

This table illustrates the expected products from the reductive amination of this compound with various primary amines.

Enamine-like Reactivity of the Amino-Dienal Moiety

The "push-pull" electronic nature of this compound imparts significant nucleophilic character to the C4 position of the diene system. This allows the molecule to exhibit enamine-like reactivity, where the lone pair of the nitrogen atom participates in delocalization, making the C4 carbon susceptible to attack by electrophiles. This reactivity is analogous to the well-established Stork enamine alkylation and acylation reactions. wikipedia.orgmychemblog.comcambridge.org

Upon reaction with an electrophile, an iminium ion intermediate is formed, which can then be hydrolyzed under aqueous acidic conditions to yield a 4-substituted-5-(diethylamino)pent-2-enal.

Alkylation: The C4-position can be alkylated using reactive alkyl halides, such as allyl or benzyl (B1604629) halides. The reaction proceeds via nucleophilic attack of the C4-carbon on the electrophilic carbon of the alkyl halide.

Acylation: Similarly, acylation at the C4-position can be achieved using acyl halides or anhydrides. This leads to the formation of a 1,3-dicarbonyl-like compound after hydrolysis of the intermediate iminium ion.

| Electrophile | Product after Hydrolysis |

| Benzyl Bromide (C₆H₅CH₂Br) | 4-Benzyl-5-(diethylamino)pent-2-enal |

| Acetyl Chloride (CH₃COCl) | 4-Acetyl-5-(diethylamino)pent-2-enal |

| Methyl Vinyl Ketone | 4-(3-Oxobutyl)-5-(diethylamino)pent-2-enal |

This table provides representative examples of the enamine-like reactivity of this compound.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the diene system. The regioselectivity of this reaction is highly dependent on the nature of the organometallic reagent. libretexts.orglibretexts.org

Hard nucleophiles , such as organolithium and Grignard reagents, tend to favor 1,2-addition. youtube.com This involves the direct attack of the nucleophilic carbon at the electrophilic carbonyl carbon, leading to the formation of a secondary alcohol after workup.

Soft nucleophiles , such as organocuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition. In this case, the nucleophile adds to the C4-position of the diene, generating an enolate intermediate which is then protonated during workup to yield a γ-substituted α,β-unsaturated aldehyde.

The presence of the terminal amino group can also influence the reactivity and regioselectivity through chelation with the metal center of the organometallic reagent.

| Organometallic Reagent (R-M) | Predominant Mode of Addition | Product after Workup |

| Methyllithium (CH₃Li) | 1,2-Addition | 6-(Diethylamino)hexa-3,5-dien-2-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 1,2-Addition | 5-(Diethylamino)-1-phenylpenta-2,4-dien-1-ol |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-Conjugate Addition | 5-(Diethylamino)-4-methylpent-2-enal |

This table summarizes the expected outcomes of the reaction of this compound with different classes of organometallic reagents based on established principles of carbonyl and conjugate addition.

Computational and Theoretical Investigations of Aminopenta 2,4 Dienal Derivatives

Quantum Chemical Studies on Chemical Reactivity and Selectivity

Quantum chemical calculations are indispensable tools for predicting and understanding the reactivity of molecules. For a compound like 5-(Diethylamino)penta-2,4-dienal, these methods can provide insights into its behavior in chemical reactions, highlighting the most probable sites for electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical systems. By calculating the electron density of a molecule, DFT can predict various properties, including its geometry, energy, and the course of chemical reactions. For aminopenta-2,4-dienal derivatives, often referred to as Zincke aldehydes, DFT calculations have been employed to study their complex reaction mechanisms, such as thermal pericyclic cascade rearrangements.

Computational studies on substituted Zincke aldehydes have utilized DFT to predict the relative rates of these rearrangements and to understand the competing pericyclic pathways. These theoretical investigations provide crucial support for proposed reaction mechanisms, such as those involving vinylketene intermediates.

Analysis of Electrophilicity and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. The electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capability. These indices are calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For a push-pull system like this compound, the diethylamino group acts as an electron donor and the dienal system as an electron acceptor. Calculating these global reactivity indices would provide a quantitative measure of its expected reactivity. A high ω value would suggest susceptibility to attack by nucleophiles, whereas a high N value would indicate reactivity towards electrophiles.

While specific data for this compound is unavailable, a hypothetical table of conceptual DFT reactivity indices is presented below to illustrate the typical data generated in such a study.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.2 |

| LUMO Energy | E_LUMO | - | -1.8 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.4 |

| Ionization Potential | IP | -E_HOMO | 6.2 |

| Electron Affinity | EA | -E_LUMO | 1.8 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.0 |

| Chemical Hardness | η | E_LUMO - E_HOMO | 4.4 |

| Electrophilicity Index | ω | μ² / (2η) | 1.82 |

| Nucleophilicity Index | N | E_HOMO(Nu) - E_HOMO(TCE) | Value relative to reference |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Local Reactivity Difference Index (Rk) Calculations

To understand site-selectivity in a molecule, local reactivity descriptors are used. The Fukui function (f(r)) is a key descriptor that indicates the change in electron density at a specific point when an electron is added or removed. wikipedia.org This allows for the identification of the most electrophilic and nucleophilic sites within a molecule. The condensed Fukui function reduces this information to individual atoms, providing a powerful tool for predicting regioselectivity in reactions.

The local reactivity difference index (Rk) , derived from the Fukui functions, can further refine these predictions by comparing the susceptibility of different atomic sites to either nucleophilic or electrophilic attack. For this compound, one would expect the oxygen atom and certain carbon atoms in the dienal backbone to be potential sites for nucleophilic attack, while the nitrogen atom and other carbons might be susceptible to electrophilic attack. A hypothetical table of condensed Fukui functions is shown below.

| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | f_k^0 (Radical Attack) |

| O1 | 0.25 | 0.05 | 0.15 |

| C2 | 0.18 | 0.10 | 0.14 |

| C3 | 0.12 | 0.15 | 0.13 |

| C4 | 0.20 | 0.08 | 0.14 |

| C5 | 0.08 | 0.22 | 0.15 |

| N6 | 0.05 | 0.30 | 0.17 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Electronic Structure and Spectroscopic Property Prediction

Theoretical methods are also crucial for understanding the electronic structure of a molecule and predicting its spectroscopic properties, such as its behavior in the presence of light.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. researchgate.netresearchgate.netuba.ar This analysis is particularly useful for understanding donor-acceptor interactions within a molecule.

In a push-pull system like this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons (donor) into the π-system of the dienal (acceptor). The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization from a filled donor NBO to an empty acceptor NBO. A larger E(2) value indicates a stronger interaction and greater electron delocalization, which significantly influences the molecule's reactivity and electronic properties.

A hypothetical NBO analysis for the key donor-acceptor interaction in an aminopenta-2,4-dienal is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C=C) | High |

| π(C=C) | π(C=O) | Moderate |

This table is for illustrative purposes only and does not represent actual calculated data for this compound. "LP(1) N" refers to the nitrogen lone pair.

Theoretical Investigations of Linear and Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, such as push-pull polyenes, are of great interest for their nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and have applications in technologies like optical data storage and telecommunications.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the NLO response of molecules. Key parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively. For push-pull systems, a large change in dipole moment between the ground and excited states is often correlated with a high β value.

Computational studies on various push-pull chromophores have shown that the nature of the donor and acceptor groups, as well as the length and composition of the conjugated bridge, can be tuned to optimize the NLO response. researchgate.netmdpi.com Although no specific NLO data exists for this compound, its structure suggests it would possess NLO properties that could be explored and quantified through these computational methods.

Relationships Between Electronic Structure and Optical Phenomena (e.g., HOMO-LUMO Gaps)

The electronic structure of this compound is central to its optical properties. The interaction between the electron-donating diethylamino group and the electron-accepting aldehyde group across the pentadienyl bridge results in a significant intramolecular charge transfer (ICT) character in the ground and excited states. This charge transfer is a key factor in the molecule's absorption of light in the visible region.

A critical parameter for understanding the optical behavior of this and related molecules is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is directly related to the energy of the lowest electronic transition. In push-pull systems like this compound, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is concentrated on the electron-accepting portion.

Theoretical calculations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to calculate the energies of these frontier orbitals and predict the electronic absorption spectra. techscience.comnih.gov For analogous push-pull systems, it has been shown that the HOMO-LUMO gap is sensitive to the nature of the donor and acceptor groups, as well as the length and nature of the conjugated bridge. dntb.gov.ua Increasing the electron-donating strength of the amino group or the electron-withdrawing strength of the acceptor group generally leads to a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). nih.gov

Furthermore, the solvent environment can significantly influence the electronic structure and, consequently, the optical properties of these dyes, a phenomenon known as solvatochromism. nih.govresearchgate.netdntb.gov.uamdpi.com An increase in solvent polarity often leads to a stabilization of the more polar excited state, resulting in a red-shift of the absorption maximum. nih.govresearchgate.netdntb.gov.uamdpi.com Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are crucial for accurately predicting these spectral shifts.

Table 1: Representative Calculated Electronic Properties of Push-Pull Polyene Systems

| Compound/System | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pentathiophene Derivatives | DFT/B3LYP | - | - | Varies with substitution |

| Triazine Derivative | DFT/B3LYP/6-311++ | -6.2967 | -1.8096 | 4.4871 |

| Various Donor-Acceptor Molecules | DFT/PBE0 | Varies | Varies | Varies |

Note: The data in this table is for illustrative purposes and represents values for related push-pull systems, as specific data for this compound was not available in the cited literature. The values demonstrate the general range and sensitivity of these properties to molecular structure and the computational method employed. techscience.comirjweb.com

Conformational Analysis and Isomeric Stability Studies

Theoretical studies on related push-pull ethylenes and polyenes have shown that the rotational barriers around the C-C single bonds are influenced by a combination of steric and electronic factors. rsc.org The push-pull nature of the substituents can lead to a degree of double-bond character in the formal single bonds of the polyene chain, which can increase the rotational barriers. Conversely, steric hindrance between substituents can favor non-planar conformations.

Computational methods can be used to map the potential energy surface of the molecule as a function of the dihedral angles of the backbone, allowing for the identification of stable conformers and the transition states that separate them. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. For many push-pull systems, the all-trans planar conformer is the most stable due to maximized π-orbital overlap, but the presence of bulky substituents can alter this preference.

Machine Learning Approaches in Predicting Chemical Descriptors

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, offering the potential to rapidly predict molecular properties and accelerate the discovery of new materials. mit.edunih.govnih.govrsc.orgmdpi.com For a molecule like this compound, ML models can be trained to predict a variety of chemical descriptors based on its structure.

These descriptors can range from fundamental properties like boiling and melting points to more complex electronic and optical characteristics. mit.edu The process typically involves representing the molecule in a format that a machine can understand, such as a molecular fingerprint or a graph-based representation. mdpi.com An ML algorithm is then trained on a large dataset of molecules with known properties. Once trained, the model can predict the properties of new, unseen molecules with a high degree of accuracy.

For conjugated dyes, ML models have been successfully developed to predict their absorption spectra, including the maximum absorption wavelength (λmax). mit.edu This can be particularly useful for screening large libraries of potential dye molecules for specific applications without the need for time-consuming and expensive experimental synthesis and characterization or computationally intensive quantum chemical calculations.

The development of user-friendly applications like ChemXploreML is making these advanced predictive capabilities more accessible to a broader range of chemists, even those without extensive programming expertise. mit.edu These tools can automate the process of converting molecular structures into numerical representations and apply state-of-the-art algorithms to predict key properties. mit.edu

Table 2: Examples of Chemical Descriptors Predictable by Machine Learning

| Descriptor Category | Specific Examples |

| Physicochemical Properties | Boiling Point, Melting Point, Vapor Pressure |

| Electronic Properties | HOMO Energy, LUMO Energy, HOMO-LUMO Gap |

| Optical Properties | Maximum Absorption Wavelength (λmax) |

| Toxicity | Acute and Chronic Toxicity |

This table provides a general overview of the types of descriptors that can be predicted using machine learning models for organic molecules. mit.edumdpi.com

Advanced Applications of 5 Diethylamino Penta 2,4 Dienal in Organic Synthesis and Materials Science

Utilization in the Synthesis of Complex Natural Products and Analogues

The structural features of 5-(diethylamino)penta-2,4-dienal, specifically its conjugated diene system and terminal aldehyde group, make it a valuable synthon in the construction of complex molecular architectures. While direct applications of the parent compound are not extensively documented in the synthesis of marine polyenones, its analogues have demonstrated significant utility in the creation of nitrogen-containing heterocycles and as intermediates in the synthesis of pharmaceutically relevant molecules.

Precursor in Marine Polyenone Synthesis

Currently, there is limited specific information available in the scientific literature detailing the direct use of this compound as a precursor in the synthesis of marine polyenones. However, the structural motif of a conjugated dienal is a common feature in many polyketide natural products, including those of marine origin. The reactivity of the aldehyde and the diene system suggests its potential as a building block in synthetic strategies targeting such complex natural products. Further research is required to explore this potential application.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The diene and aldehyde functionalities of this compound and its derivatives provide a scaffold for the construction of various heterocyclic rings. For instance, the aldehyde can readily participate in condensation reactions with amines and other nucleophiles to form imines, which can then undergo intramolecular cyclization reactions across the diene system to yield a variety of heterocyclic structures. The diethylamino group can also influence the reactivity and electronic properties of the resulting heterocycles. While specific examples for the parent compound are not abundant, the general reactivity pattern makes it a promising candidate for the synthesis of pyridines, pyrroles, and other nitrogen-containing ring systems.

Role in the Synthesis of Pharmaceutical Intermediates

Analogues of pentadienoates, which share the core pentadiene structure with this compound, have been recognized for their utility as intermediates in the pharmaceutical industry. nih.gov For example, a related compound, ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate, has been synthesized and characterized. nih.gov The synthesis of such compounds highlights the potential of the pentadienal scaffold in accessing more complex molecules that could serve as precursors to active pharmaceutical ingredients (APIs). The diethylamino group can modulate the pharmacokinetic properties of a final drug molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound | Application/Finding | Reference |

| Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate | Used as a pharmaceutical intermediate. The pentadiene group adopts a planar conformation. | nih.gov |

Applications in Functional Materials

The extended π-conjugation in this compound and its derivatives is a key feature that makes them attractive for applications in materials science. The diethylamino group acts as an electron-donating group, which can lead to interesting electronic and optical properties.

Incorporation into Materials with Extended Conjugated Systems

The incorporation of this compound and its analogues into polymers and other materials can lead to the creation of extended conjugated systems. Such materials often exhibit unique electronic properties, such as conductivity and electroluminescence, making them suitable for applications in organic electronics. The dienal functionality allows for polymerization through various chemical reactions, including aldol (B89426) condensation and Knoevenagel condensation, to form long-chain polymers with alternating single and double bonds. The properties of these materials can be tuned by modifying the substituents on the pentadiene backbone.

A closely related compound, (E,E)-5-[4-(diethylamino)phenyl]penta-2,4-dienal, is commercially available and is listed under materials science research chemicals, suggesting its use in the development of new polymers and materials. lgcstandards.com

Development of Chromophores for Optoelectronic Applications

Chromophores are molecules that absorb and emit light, and they are essential components in a variety of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The extended conjugation and the presence of an electron-donating group (diethylamino) and an electron-withdrawing group (aldehyde) in this compound and its analogues give them the characteristics of push-pull chromophores. This electronic structure can lead to strong absorption in the visible region of the electromagnetic spectrum and potential for significant nonlinear optical (NLO) properties.

Research on related donor-acceptor dienal and polyenal chromophores has shown their potential for applications in electro-optic modulators and other photonic devices. While specific data for this compound is limited, the fundamental structure is highly relevant to this field of research.

| Compound Analogue | Potential Application Area | Relevant Structural Features |

| (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal | Materials Science, Polymer Science | Extended conjugation, diethylamino donor group |

| (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal | Research Chemical | Extended conjugation, dimethylamino donor group |

Derivatization Strategies and Functional Group Transformations for 5 Diethylamino Penta 2,4 Dienal

Modification of the Aldehyde Functionality

The aldehyde group in 5-(Diethylamino)penta-2,4-dienal is a prime target for chemical modification, allowing for the modulation of the compound's electronic properties and the introduction of new functionalities.

Esterification to Modulate Electrophilicity

For a compound like 5-(diethylamino)penta-2,4-dienoic acid, the presence of the electron-donating diethylamino group increases the electron density throughout the conjugated system, which can influence the reactivity of the carboxylic acid. The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, is a key activating step, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.comchemguide.co.uk

A variety of alcohols can be employed in this reaction, leading to a diverse range of esters with tailored properties. The specific reaction conditions, including the choice of acid catalyst and solvent, can be optimized to achieve high yields of the desired ester.

Reactions Leading to Cyano-Substituted Dienal Derivatives

The introduction of a cyano group in place of the aldehyde functionality can be achieved through various synthetic strategies, most notably through the formation of a cyanohydrin intermediate. libretexts.orgwikipedia.orglibretexts.org The reaction of an aldehyde with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN or NaCN) in the presence of a weak acid results in the formation of a cyanohydrin, which is a molecule containing both a hydroxyl and a cyano group attached to the same carbon. libretexts.orgwikipedia.orglibretexts.org This reaction is reversible, and the equilibrium generally favors the product for aliphatic aldehydes. wikipedia.org

For this compound, the nucleophilic addition of the cyanide anion to the electrophilic carbonyl carbon would yield the corresponding cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide anion from HCN. libretexts.org The resulting cyanohydrin can then be further manipulated. For instance, dehydration of the cyanohydrin can lead to the formation of an α,β-unsaturated nitrile.

Alternatively, multicomponent reactions can provide a direct route to cyano-substituted dienal derivatives. For example, an organocatalytic multicomponent cyanovinylation of aldehydes has been developed for the synthesis of conjugated cyanomethyl vinyl ethers. mdpi.com This approach utilizes an aldehyde, a cyanide source (like acetone (B3395972) cyanohydrin), and a vinyl component, catalyzed by a tertiary amine. mdpi.com Such a strategy could potentially be adapted for this compound to generate novel cyano-functionalized derivatives.

Conjugate System Modifications

The extended π-system of this compound is another key area for derivatization, allowing for the modulation of its electronic and optical properties.

Introduction of Electron-Donating or Electron-Withdrawing Groups

The electronic properties of the conjugated system can be significantly altered by the introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). youtube.comyoutube.comstudypug.comyoutube.com EDGs, such as alkoxy (-OR) or amino (-NR2) groups, increase the electron density of the π-system, while EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease it. studypug.com

The introduction of these groups can be achieved through various synthetic methodologies. For instance, electrophilic aromatic substitution-type reactions on a precursor aromatic ring, if present in a derivative, could be a viable strategy. More directly, for a dienal system, modifications often start from precursors. For example, the synthesis of a related compound, Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate, demonstrates the introduction of a potent electron-withdrawing phenylsulfonyl group onto the dienal backbone. The synthesis involved the reaction of malonaldehyde bis(dimethyl acetal) with ethanamine and subsequent reaction with ethyl 2-(phenylsulfonyl)acetate.

The strategic placement of EDGs or EWGs can have a profound impact on the molecule's reactivity, absorption and emission spectra, and nonlinear optical properties. This makes such derivatizations a powerful tool for designing molecules with specific functions.

Synthesis of Selenoester Analogs

Selenoesters are selenium analogs of esters where one of the oxygen atoms is replaced by a selenium atom. These compounds are valuable in organic synthesis and have shown potential biological activities. The synthesis of selenoesters from dienals can be achieved through methods like the TiCl4-promoted aldol (B89426) condensation. researchgate.net In this reaction, a selenoacetate, such as Se-phenyl selenoacetate, is reacted with a dienal in the presence of a Lewis acid like titanium tetrachloride (TiCl4) and a base. researchgate.net This method has been successfully applied to synthesize a variety of unsaturated selenoesters. researchgate.net

Another approach involves the direct reaction of carboxylic acids with bifunctional selenoureas under metal-free conditions to produce selenoesters. nih.gov While this method starts from a carboxylic acid, it highlights a modern and more environmentally friendly route to this class of compounds. The corresponding 5-(diethylamino)penta-2,4-dienoic acid could potentially be a substrate for such a transformation.

The resulting selenoester analogs of this compound would be expected to have unique reactivity and biological properties compared to their oxygen-containing counterparts, making them interesting targets for further investigation.

Strategies for Analytical Derivatization

For the purpose of analysis, particularly in complex matrices, derivatization is often employed to enhance the detectability and separation of the analyte. dntb.gov.uasci-hub.se For aldehydes like this compound, several strategies can be employed, especially for techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection. nih.govnih.gov

A common approach for the derivatization of aldehydes is the reaction with hydrazine-based reagents to form stable hydrazones. nih.gov These derivatives often exhibit strong UV absorbance or fluorescence, significantly improving detection limits. For instance, 4-hydrazinobenzoic acid (HBA) has been used as a derivatizing agent for the analysis of low-molecular-weight aldehydes by HPLC-UV. nih.gov The reaction results in the formation of imines that are readily detectable. Another widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form colored dinitrophenylhydrazones that can be easily quantified by HPLC-UV at a specific wavelength (around 360 nm). lawdata.com.tw

The choice of the derivatizing agent depends on the analytical technique and the desired sensitivity. The derivatization reaction conditions, such as pH, temperature, and reaction time, need to be optimized to ensure complete and reproducible derivatization. nih.govlawdata.com.tw These strategies allow for the accurate and sensitive quantification of this compound in various samples.

On-Fiber Derivatization for Spectrometric Analysis

On-fiber derivatization is a sample preparation technique that combines extraction and derivatization into a single step, often employed in conjunction with solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS). nih.gov This approach is particularly useful for the analysis of volatile and semi-volatile aldehydes, including α,β-unsaturated aldehydes. nih.gov For this compound, this method offers a sensitive and solvent-free option for its determination in various matrices. nih.gov

The most common derivatizing agent for aldehydes in this context is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govnih.gov The reaction involves the nucleophilic attack of the hydroxylamine (B1172632) on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable oxime derivative.

The general reaction scheme is as follows:

Step 1: Loading the Fiber: A SPME fiber, typically coated with a material like poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB), is exposed to an aqueous solution of PFBHA to adsorb the derivatizing agent. nih.govnih.gov

Step 2: Headspace Extraction and Derivatization: The PFBHA-loaded fiber is then exposed to the headspace of a sample containing this compound. The volatile aldehyde partitions into the fiber coating and reacts in-situ with the PFBHA to form the corresponding PFBHA-oxime. nih.govnih.gov

Step 3: Thermal Desorption and Analysis: The fiber is then inserted into the hot injector of a gas chromatograph, where the formed derivative is thermally desorbed and subsequently analyzed by mass spectrometry. nih.gov

The efficiency of this derivatization is influenced by several factors, including temperature, reaction time, and the concentration of the derivatizing agent. nih.gov The resulting pentafluorobenzyl oxime of this compound is significantly more volatile and thermally stable than the parent aldehyde, and the presence of the pentafluorobenzyl group enhances its sensitivity in electron capture detection or mass spectrometry.

| Parameter | Description | Typical Conditions | Reference |

| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aqueous solution | nih.govnih.gov |

| SPME Fiber | Poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) | 65 µm thickness | nih.gov |

| Key Factors | Temperature, Time, NaCl addition | Optimized for specific aldehydes | nih.gov |

| Product | This compound-PFBHA-oxime | Thermally stable oxime | nih.gov |

Bioconjugation through Carbonyl Chemistry for Mass Spectrometry

Bioconjugation techniques that target the carbonyl group of aldehydes are a cornerstone for their detection and quantification using mass spectrometry, particularly with electrospray ionization (ESI-MS). nih.govacs.org For this compound, this approach involves the formation of a stable covalent bond with a labeling reagent, which typically contains a permanently charged or easily ionizable group to enhance the signal in the mass spectrometer.

A prominent strategy involves the reaction with hydrazine-containing reagents to form stable hydrazones. acs.org Among these, aminoalkylhydrazines have been shown to be particularly effective for the derivatization of small carbonyl compounds. nih.govacs.org A notable example is 2-(dimethylamino)ethylhydrazine (DMAEH), which reacts rapidly with aldehydes. nih.govacs.org

The reaction proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl group of this compound, followed by dehydration to yield a stable hydrazone. The presence of the tertiary amine in the DMAEH moiety ensures efficient ionization in ESI-MS.

Key aspects of this bioconjugation strategy include:

Reaction Kinetics: The reaction between aldehydes and aminoalkylhydrazines is generally fast, with second-order reaction rate constants that can be quite high, indicating a rapid and efficient conjugation process. nih.govacs.org

Stability of the Conjugate: The resulting hydrazone bond is stable, which is crucial for reliable quantification. acs.org

Enhanced Detection: The incorporation of an ionizable group, such as the dimethylamino group in DMAEH, significantly improves the detection sensitivity in ESI-MS. nih.govacs.org

This method is highly versatile and can be applied to complex biological samples, allowing for the sensitive detection of aldehydes like this compound.

| Reagent Type | Example Reagent | Functional Group Targeted | Product | Analytical Technique | Reference |

| Aminoalkylhydrazine | 2-(Dimethylamino)ethylhydrazine (DMAEH) | Carbonyl (aldehyde) | Hydrazone conjugate | ESI-MS | nih.govacs.org |

Analytical and Spectroscopic Characterization Techniques for Aminopenta 2,4 Dienals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 5-(Diethylamino)penta-2,4-dienal, ¹H, ¹³C, and ¹⁵N NMR spectroscopy each provide unique and complementary data.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a conjugated system like this compound, the chemical shifts (δ) and coupling constants (J) of the vinylic and aldehydic protons are particularly informative.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (Aldehydic) | 9.5 - 9.7 | doublet | ~7-8 |

| H2 | 6.0 - 6.2 | doublet of doublets | J(H2,H3) ≈ 15, J(H2,H1) ≈ 7-8 |

| H3 | 7.0 - 7.3 | doublet of doublets | J(H3,H2) ≈ 15, J(H3,H4) ≈ 11-12 |

| H4 | 5.8 - 6.0 | doublet of doublets | J(H4,H3) ≈ 11-12, J(H4,H5) ≈ 15 |

| H5 | 7.2 - 7.4 | doublet | J(H5,H4) ≈ 15 |

| -N(CH₂CH₃)₂ | 3.2 - 3.4 | quartet | ~7 |

| -N(CH₂CH₃)₂ | 1.1 - 1.3 | triplet | ~7 |

Note: The predicted values are based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The sp² hybridized carbons of the pentadienal chain would resonate in the olefinic region (100-160 ppm). The chemical shifts of these carbons are influenced by the electron-donating diethylamino group and the electron-withdrawing aldehyde group. The carbons of the diethylamino group would appear in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (Aldehydic) | 190 - 195 |

| C2 | 125 - 135 |

| C3 | 145 - 155 |

| C4 | 100 - 110 |

| C5 | 150 - 160 |

| -N(CH₂CH₃)₂ | 40 - 50 |

| -N(CH₂CH₃)₂ | 12 - 16 |

Note: These ranges are estimates based on typical values for similar functional groups and conjugated systems.

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms. For this compound, the ¹⁵N chemical shift would be sensitive to the degree of delocalization of the nitrogen lone pair into the conjugated π-system. In enaminals and related conjugated amino compounds, the nitrogen atom is typically deshielded compared to simple aliphatic amines due to this delocalization. The expected chemical shift would provide valuable information about the electronic structure and resonance contributions within the molecule. The specific chemical shift would be influenced by factors such as solvent polarity and the presence of cis/trans isomers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS can be used for both identification and quantification. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl or ethyl radical. The most common fragmentation for amines is the alpha-cleavage.

Cleavage of the polyenal chain: Fragmentation at various points along the conjugated chain.

Loss of small neutral molecules: Elimination of molecules like CO or C₂H₄.

Table 3: Plausible GC-MS Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Plausible Fragment Structure/Identity |

| 153 | [M]⁺ (Molecular Ion) |

| 138 | [M - CH₃]⁺ |

| 124 | [M - C₂H₅]⁺ |

| 110 | [M - C₃H₇]⁺ |

| 82 | [C₅H₄NO]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific stereochemistry of the molecule.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, as well as for studying non-covalent complexes. For this compound, ESI-MS would typically involve the formation of a protonated molecule, [M+H]⁺. This technique is well-suited for the analysis of conjugates of the aminopentadienal, for instance, in biological systems where it might react with nucleophiles such as amino acids or proteins.

The ESI mass spectrum would show a prominent peak for the protonated molecule. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. The fragmentation of the protonated species might differ from that observed under EI conditions. A study on the fragmentation of enaminones, which are structurally related to aminodienals, showed that dissociation pathways of the protonated molecules can involve proton transfer to different sites leading to characteristic neutral losses. nih.gov For protonated this compound, fragmentation could be initiated by protonation at the carbonyl oxygen or the nitrogen atom, leading to distinct fragmentation patterns that can help in the structural characterization of the molecule and its conjugates.

Infrared (IR) and Raman Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the key functional groups are the α,β-unsaturated aldehyde, the conjugated diene system, and the diethylamino group.

The IR spectrum of an α,β-unsaturated aldehyde is characterized by a strong absorption band for the C=O stretching vibration, which typically appears at a lower wavenumber (1710-1685 cm⁻¹) compared to saturated aldehydes (1740-1720 cm⁻¹) due to the effect of conjugation. orgchemboulder.comlibretexts.orglibretexts.org This extended π-system delocalizes electron density, weakening the C=O double bond and thus lowering the energy required for the stretching vibration. youtube.com Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which gives rise to one or two moderate bands in the region of 2830-2695 cm⁻¹. orgchemboulder.comlibretexts.org The band around 2720 cm⁻¹ is particularly useful for identification. orgchemboulder.comlibretexts.org

The conjugated C=C bonds of the diene system will exhibit stretching vibrations in the 1650-1600 cm⁻¹ region. The N-vinyl character of the enamine moiety is expected to influence the electronic distribution and vibrational frequencies of the conjugated system. The C-N stretching vibration of the diethylamino group typically appears in the 1350-1250 cm⁻¹ range. The C-H bending vibrations of the ethyl groups and the dienal backbone will be present in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1710 - 1685 | Strong |

| Aldehyde C-H | Stretch | 2830 - 2695 | Moderate |

| Alkene C=C | Stretch | 1650 - 1600 | Medium to Strong |

| Amine C-N | Stretch | 1350 - 1250 | Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

| Alkyl C-H | Bend | 1470 - 1350 | Medium |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering a convenient method for analyzing solid and liquid samples with minimal preparation. In ATR-IR, the IR beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. This technique is particularly useful for obtaining the IR spectrum of this compound if it is a viscous liquid or a solid, as it avoids the need for preparing KBr pellets or thin films. The resulting ATR-IR spectrum is generally comparable to a traditional transmission FTIR spectrum, although peak intensities can vary. For instance, an increase in absorption at 1746 cm⁻¹ can be associated with the carboxyl group of free fatty acids, and a new peak at 1721 cm⁻¹ can be associated with the carbonyl group of aldehydes in oxidized oils. mdpi.com

Advanced Chromatography Techniques

Chromatographic methods are indispensable for the separation and purification of this compound, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the separation, identification, and quantification of compounds in a mixture. For a polar and unsaturated compound like this compound, reversed-phase HPLC would be a suitable separation method.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and timely elution of the compound.

The mass spectrometer serves as a highly sensitive and selective detector. Following separation by HPLC, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺. This allows for the determination of the molecular weight with high accuracy.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions provide a fragmentation pattern that can be used to elucidate the molecular structure.

Table 2: Hypothetical HPLC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 100-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temperature | 350 °C |

Note: These parameters are illustrative and would require optimization for the specific compound and instrumentation.

Flash column chromatography is a rapid and efficient technique for the preparative purification of organic compounds. rochester.edu For a polar, amine-containing compound like this compound, several strategies can be employed.

Normal-Phase Chromatography: In traditional normal-phase chromatography using silica gel as the stationary phase, the polar nature of the compound could lead to strong adsorption and poor elution. To mitigate this, a polar solvent system such as a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) would be used. rochester.edu For basic amines that can interact strongly with the acidic silica surface, it is common to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. biotage.comwfu.edu This deactivates the acidic sites on the silica gel, reducing tailing and improving the peak shape. biotage.com Alternatively, a less acidic stationary phase like alumina could be used. rochester.eduwfu.edu

Reversed-Phase Chromatography: Reversed-phase flash chromatography is an excellent alternative for purifying polar compounds. wfu.edu Using a hydrophobic stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), the compound can be effectively retained and separated from less polar impurities. This technique is particularly advantageous as the collected fractions are often easier to concentrate due to the volatility of the organic solvents.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for the purification of very polar compounds. biotage.com It utilizes a polar stationary phase (such as bare silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of water. Water acts as the strong eluting solvent. biotage.com This technique could be a viable option for the purification of this compound, especially if it exhibits high polarity.

Table 3: Potential Flash Chromatography Systems for the Purification of this compound

| Chromatography Mode | Stationary Phase | Typical Eluent System |

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate with 0.1% Triethylamine |

| Normal-Phase | Alumina (Basic or Neutral) | Dichloromethane/Methanol |

| Reversed-Phase | C18-Silica | Water/Acetonitrile |

| HILIC | Silica Gel | Acetonitrile/Water |

Note: The optimal system must be determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC).

Emerging Research Frontiers and Future Directions in Aminopenta 2,4 Dienal Chemistry

Further Exploration of Novel Synthetic Pathways and Method Optimization